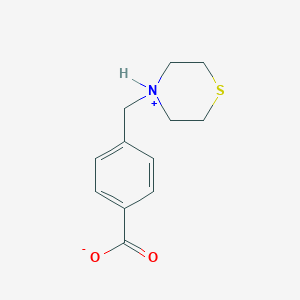
4-(Thiomorpholin-4-ium-4-ylmethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiomorpholin-4-ium-4-ylmethyl)benzoate is a chemical compound with the molecular formula C₁₂H₁₅NO₂S It is a derivative of benzoic acid where the carboxyl group is substituted with a thiomorpholin-4-ium-4-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiomorpholin-4-ium-4-ylmethyl)benzoate typically involves the reaction of benzoic acid with thiomorpholine under specific conditions. One common method is the nucleophilic substitution reaction where benzoic acid is treated with thiomorpholine in the presence of a suitable catalyst and under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
化学反応の分析
Types of Reactions: 4-(Thiomorpholin-4-ium-4-ylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives with higher oxidation states.
Reduction Products: Alcohols or amines derived from the benzoic acid structure.
Substitution Products: Derivatives with different functional groups attached to the benzene ring.
科学的研究の応用
4-(Thiomorpholin-4-ium-4-ylmethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-(Thiomorpholin-4-ium-4-ylmethyl)benzoate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
4-(Thiomorpholin-4-ium-4-ylmethyl)benzoate can be compared to other similar compounds, such as:
4-(Morpholin-4-ylmethyl)benzoate: Similar structure but with an oxygen atom instead of sulfur in the thiomorpholine ring.
4-(Piperidin-4-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of thiomorpholine.
Uniqueness: The presence of the sulfur atom in the thiomorpholine ring gives this compound unique chemical properties compared to its oxygen-containing analogs. This difference can lead to variations in reactivity, stability, and biological activity.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug development. Understanding its properties and mechanisms of action can lead to new discoveries and innovations.
特性
IUPAC Name |
4-(thiomorpholin-4-ium-4-ylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGGLXVGSAEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC[NH+]1CC2=CC=C(C=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














